

Spectroscopic Blueprint of Phenazine-1-carboxylic Acid: A Guide for Researchers

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Compound of Interest

Compound Name: *Phenazine-1-carboxylic acid*

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An In-depth Technical Guide on the Spectroscopic Characterization (NMR, MS) of **Phenazine-1-carboxylic Acid** for Researchers, Scientists, and Drug Development Professionals.

Phenazine-1-carboxylic acid (PCA) is a naturally occurring heterocyclic compound produced by a variety of bacteria, most notably from the genus *Pseudomonas*. It is a key virulence factor and a well-documented broad-spectrum antibiotic effective against a range of fungal and bacterial pathogens.[1][2][3][4] Its biological activity and potential therapeutic applications have made it a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the spectroscopic characterization of PCA, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid researchers in its identification, quantification, and further investigation.

Molecular Structure and Properties

Phenazine-1-carboxylic acid consists of a tricyclic phenazine core with a carboxylic acid group substituted at the 1-position. Its molecular formula is $C_{13}H_8N_2O_2$ with a molecular weight of 224.21 g/mol.[5] The planar aromatic structure of PCA is crucial for its biological activity, which often involves intercalation with DNA and the generation of reactive oxygen species (ROS).[1][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For **Phenazine-1-carboxylic acid**, both 1H and ^{13}C NMR provide a detailed fingerprint of its

chemical environment.

Proton (^1H) NMR Spectroscopy

The ^1H NMR spectrum of PCA is characterized by a series of signals in the aromatic region, corresponding to the seven protons on the phenazine core. The chemical shifts and coupling patterns are highly dependent on the solvent used for analysis.

Proton	Chemical Shift (δ) in CDCl_3 (ppm)[2]	Chemical Shift (δ) in $\text{DMSO}-d_6$ (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	8.52 - 8.54	8.57	d	7
H-3	8.34	8.08	t	7
H-4	8.97 - 8.99	9.02	d	7
H-6	8.28 - 8.29	8.38	d	7
H-7	8.00 - 8.04	8.02	d	7
H-8	8.00 - 8.04	8.04	d	7
H-9	8.00 - 8.04	8.32	d	7
-COOH	15.55	~14.21	s (br)	-

Note: Chemical shifts can vary slightly depending on the concentration and the specific NMR instrument used.

Carbon- 13 (^{13}C) NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of PCA shows 13 distinct signals, one for each carbon atom.

Carbon	Chemical Shift (δ) in CDCl ₃ (ppm)	Chemical Shift (δ) in DMSO-d ₆ (ppm)[9]
C-1	-	-
C-2	-	-
C-3	-	-
C-4	-	-
C-4a	-	-
C-5a	-	-
C-6	-	130.2
C-7	-	132.5
C-8	-	130.9
C-9	-	132.4
C-9a	-	142.7
C-10a	-	138.6
C-11 (-COOH)	166.2[9]	165.9[10]

Note: A complete, assigned ¹³C NMR data set in a single common solvent was not consistently available across the surveyed literature. The provided data is a compilation from available sources.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For PCA, Electrospray Ionization (ESI) is a commonly used technique.

Ionization Mode	Observed m/z	Interpretation
Positive ESI	225.0654	$[M+H]^+$, Protonated molecular ion[11][12]
Negative ESI	223.0512	$[M-H]^-$, Deprotonated molecular ion
High-Resolution MS	224.0586	$C_{13}H_8N_2O_2$, Confirms elemental composition[5]

The fragmentation pattern in tandem MS (MS/MS) experiments can provide further structural information. A characteristic loss of 45 Da, corresponding to the carboxylic acid group (-COOH), is often observed.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Phenazine-1-carboxylic acid**. Researchers should optimize these based on their specific instrumentation and sample characteristics.

NMR Sample Preparation

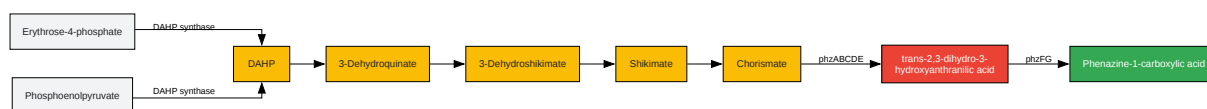
- **Solvent Selection:** Choose a deuterated solvent in which PCA is soluble. Common choices include deuterated chloroform ($CDCl_3$) and deuterated dimethyl sulfoxide ($DMSO-d_6$).
- **Sample Dissolution:** Dissolve approximately 5-10 mg of purified PCA in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
- **Homogenization:** Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
- **Analysis:** Acquire 1H , ^{13}C , and any desired 2D NMR spectra (e.g., COSY, HSQC, HMBC) according to the instrument's standard operating procedures.

Mass Spectrometry Sample Preparation

- **Solvent Selection:** Use a high-purity solvent compatible with mass spectrometry, such as methanol, acetonitrile, or a mixture with water.
- **Sample Dilution:** Prepare a dilute solution of PCA (typically in the low $\mu\text{g/mL}$ to ng/mL range) in the chosen solvent.
- **Infusion:** The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- **Ionization:** Utilize electrospray ionization (ESI) in either positive or negative ion mode.
- **Analysis:** Acquire full scan mass spectra to determine the molecular weight. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

Biosynthesis of Phenazine-1-carboxylic Acid

The biosynthesis of PCA in *Pseudomonas* species proceeds through the shikimate pathway. [13][14] This pathway is a key metabolic route for the synthesis of aromatic compounds.

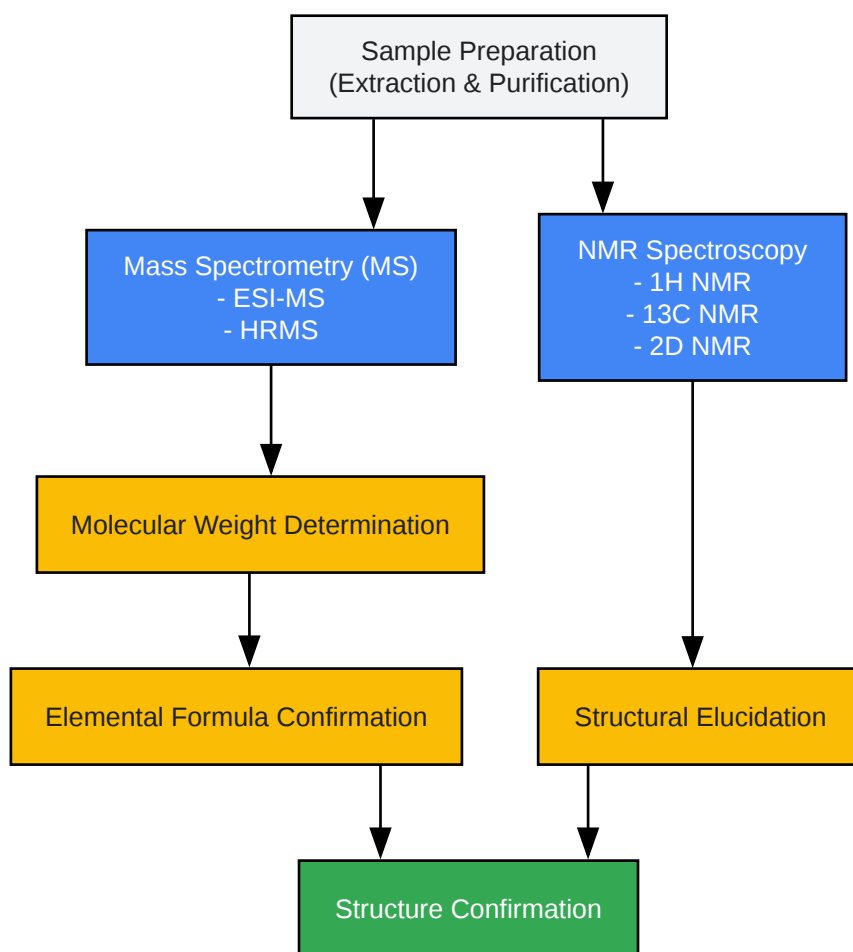


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Caption: Biosynthesis pathway of **Phenazine-1-carboxylic acid**.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a sample suspected to contain **Phenazine-1-carboxylic acid**.



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Caption: Workflow for spectroscopic identification of PCA.

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